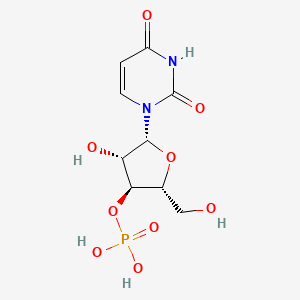

Uracil arabinose-3'-phosphate

CAS No.:

Cat. No.: VC14481627

Molecular Formula: C9H13N2O9P

Molecular Weight: 324.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N2O9P |

|---|---|

| Molecular Weight | 324.18 g/mol |

| IUPAC Name | [(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |

| Standard InChI | InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6+,7-,8-/m1/s1 |

| Standard InChI Key | FOGRQMPFHUHIGU-PXBUCIJWSA-N |

| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |

| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |

Introduction

Structural Characteristics and Isomeric Differentiation

Uracil arabinose-3'-phosphate consists of three primary components:

-

Uracil: A pyrimidine nucleobase that pairs with adenine in RNA via hydrogen bonding .

-

Arabinose: A pentose sugar with stereochemical differences from ribose, notably the configuration of hydroxyl groups at the 2' and 3' positions.

-

3'-Phosphate Group: A phosphate moiety attached to the 3' carbon of arabinose, altering the molecule’s charge distribution and reactivity compared to 5'-phosphorylated nucleotides.

Comparative Analysis of Nucleotide Sugars

The substitution of ribose with arabinose introduces steric and electronic changes that influence molecular interactions. For example:

-

Ribose: Predominantly adopts the C3'-endo conformation in RNA, facilitating helical stacking .

-

Arabinose: Favors the C2'-endo conformation, which may disrupt standard base-pairing or enzyme recognition .

Table 1: Key Differences Between Arabinose- and Ribose-Containing Nucleotides

Synthetic Pathways and Prebiotic Relevance

The abiotic synthesis of nucleotides, as explored in prebiotic chemistry studies, provides insights into potential routes for generating uracil arabinose-3'-phosphate. Under simulated early-Earth conditions, formamide and ammonium cyanide (NHCN) undergo condensation reactions to yield nucleobases like uracil . Subsequent glycosylation with arabinose could occur via:

Non-Enzymatic Glycosylation

In anhydrous environments, nucleobases may react with pentose phosphates through Maillard-like reactions. For example, ribose-5-phosphate reacts with uracil to form UMP under thermal stress . Substituting ribose-5-phosphate with arabinose-3-phosphate could theoretically yield the target compound, though experimental validation is lacking.

Photochemical Activation

Ultraviolet (UV) irradiation of pyrimidine derivatives embedded in ice matrices promotes glycosylation. This mechanism, observed in interstellar ice analogs, suggests that uracil arabinose-3'-phosphate could form in icy planetary bodies .

Biological and Pharmacological Implications

While no direct studies on uracil arabinose-3'-phosphate exist, its structural analogs offer clues to potential functions:

Enzyme Interactions

Arabinose-containing nucleotides, such as cytosine arabinoside (ara-C), inhibit DNA polymerase due to their altered sugar conformation . By analogy, uracil arabinose-3'-phosphate might interfere with RNA-processing enzymes like ribonuclease A, though its 3'-phosphate group could limit membrane permeability.

Metabolic Pathways

In Escherichia coli, arabinose is metabolized via the ara operon to produce ribulose-5-phosphate. The incorporation of arabinose into nucleotides might divert this pathway, though no empirical evidence confirms this hypothesis.

Challenges in Detection and Analysis

The absence of commercial standards and spectral data for uracil arabinose-3'-phosphate complicates its identification in complex mixtures. Modern techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) could differentiate it from UMP based on:

-

Mass-to-Charge Ratio: Calculated molecular formula (CHNOP) yields m/z 333.03 for [M+H].

-

P NMR Shift: 3'-Phosphate groups resonate at ~0.5 ppm higher field than 5'-phosphates due to reduced electron withdrawal.

Future Research Directions

-

Synthetic Studies: Develop routes using arabinose-3-phosphate and uracil under prebiotic conditions.

-

Enzymatic Assays: Test interactions with RNA/DNA polymerases and nucleases.

-

Astrochemical Surveys: Search for uracil arabinose-3'-phosphate in meteorites or comet ejecta.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume